2-(4-Chlorophenyl)-1,3,4-oxadiazole

Antibacterial MRSA FabI inhibition

In antibacterial hit-to-lead, scaffold choice determines reproducibility-generic oxadiazoles without defined SAR introduce variability that compromises hit validation. 2-(4-Chlorophenyl)-1,3,4-oxadiazole (CAS 23289-10-3) eliminates this uncertainty. • MRSA-active: Derivatives achieve MIC 6 µg/mL against S. aureus ATCC 4330, a 4.2-fold improvement over sultamicillin, via FabI inhibition (docking score -11.19 kcal/mol). • Gram-negative potential: Thioacetohydrazide derivatives match ciprofloxacin potency against E. coli (MIC 9.45 vs. 8.90 µM). • PDB-validated: Ligand KM6 coordinates in entry 8GZB support confident docking studies.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 23289-10-3
Cat. No. B1365156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3,4-oxadiazole
CAS23289-10-3
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
InChIKeyAYUDXVQMLKGODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1,3,4-oxadiazole: Identity & Key Properties


2-(4-Chlorophenyl)-1,3,4-oxadiazole (CAS 23289-10-3) is a heterocyclic compound with the molecular formula C8H5ClN2O and molecular weight 180.59 g/mol [1]. The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-chlorophenyl group, a scaffold recognized in medicinal chemistry for its bioisosteric properties with esters and carboxamides . Its physicochemical properties include a density of 1.329 g/cm³, boiling point of 284.0°C at 760 mmHg, and a melting point range of 63–68°C [2]. The compound serves as a versatile building block for synthesizing bioactive derivatives and has been structurally characterized in crystallographic studies as a ligand of interest [3].

Synthetic building block for bioactive oxadiazole derivatives
Crystallographic ligand (PDB entry 8GZB) for structure-based design
Hit-to-lead exploration in antimicrobial screening programs

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Why Generic Substitution Fails


The 4-chlorophenyl substitution on the 1,3,4-oxadiazole scaffold confers distinct electronic, steric, and lipophilic properties that cannot be replicated by analogs with alternative aryl substituents. The chlorine atom at the para position influences electron density distribution across the oxadiazole ring, affecting target binding affinity and metabolic stability in ways that fluorine, methyl, or unsubstituted phenyl analogs do not reproduce [1]. Comparative studies demonstrate that even within the same oxadiazole series, substitution patterns yield MIC values ranging from inactive to clinically meaningful thresholds, underscoring that structural similarity does not translate to functional equivalence [2]. For scientific selection, relying on generic oxadiazole substitution without quantitative head-to-head data introduces unacceptable variability in downstream assay reproducibility and hit validation.

Aryl substituent mismatch

Fluoro, methyl, or unsubstituted phenyl analogs may alter target binding affinity and metabolic stability compared to 4-chlorophenyl.

Antibacterial activity variability

Within the same oxadiazole series, substitution pattern changes can shift MIC from inactive to active, limiting direct interchangeability.

Assay reproducibility risk

Using a generic oxadiazole without validated activity may introduce variability in downstream hit validation and SAR studies.

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Quantitative Evidence & Differentiation


Anti-MRSA Potency Comparison vs. Sultamicillin

A 1,3,4-oxadiazole benzimidazole hybrid containing the 4-chlorophenyl oxadiazole moiety (compound 5a) exhibited a MIC of 6 µg/mL against MRSA (ATCC 4330), achieving 4.2-fold greater potency than the clinical comparator sultamicillin, which required 25 µg/mL for the same inhibitory effect [1]. Initial screening against S. aureus (ATCC 29213) demonstrated that compounds in this series achieved MIC values of 2–6 µg/mL compared to ampicillin at 100 µg/mL [1].

Anti-MRSA Activity
Head-to-head
Reported MIC 6 µg/mL vs. sultamicillin 25 µg/mL (MRSA ATCC 4330)
Supports antimicrobial screening ranking; reported MIC difference
4.2-fold lower MIC observed in broth dilution assay
Antibacterial MRSA FabI inhibition

Gram-Negative Antibacterial Activity Comparable to Ciprofloxacin

Among a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, compound 8p displayed MIC of 10.04 ± 1.25 µM against S. typhus, while compound 8e showed MIC of 9.45 ± 1.00 µM against E. coli. These values approach the potency of the reference standard ciprofloxacin, which exhibited MIC values of 9.13 ± 2.00 µM and 8.90 ± 1.65 µM, respectively [1]. The study further identified that specific substitution patterns on the azomethine moiety determined activity selectivity between bacterial strains [1].

Gram-Negative Activity
Head-to-head
8e: MIC 9.45 µM (E. coli) vs. ciprofloxacin 8.90 µM; 8p: 10.04 µM (S. typhus) vs. 9.13 µM
Antibacterial activity context approaching reference standard
1.06–1.10× higher MIC; same order of magnitude
Antibacterial Gram-negative Structure-activity relationship

Selective Antibacterial Activity Spectrum

In the Rasool et al. (2015) series of 4-chlorophenyl oxadiazole-thioacetohydrazide derivatives, compound 8b exhibited activity exclusively against S. aureus while compound 8c was active only against S. typhus, demonstrating that modifications to the azomethine moiety on the 4-chlorophenyl oxadiazole scaffold enable targeted antibacterial spectrum tuning [1]. In contrast, compound 8p showed potent activity against S. typhus with MIC 10.04 µM, while compound 8e showed preferential activity against E. coli with MIC 9.45 µM [1].

Strain Selectivity
Class-level
8b: S. aureus only; 8c: S. typhus only; other analogs show strain preference
SAR-derived selectivity profile reported
Derivatization enables targeted antibacterial spectrum tuning
Antibacterial Selectivity SAR

Favorable Hemocompatibility Profile

Compound 5a, a 4-chlorophenyl oxadiazole benzimidazole hybrid with MIC 6 µg/mL against MRSA, caused only 1.6% hemolysis in human red blood cells when tested at 18 µg/mL (3× MIC) [1]. This minimal hemolytic activity at a concentration three times the antibacterial MIC indicates a favorable therapeutic window and safety margin [1]. Additionally, time-kill assays confirmed the compound exhibits bactericidal rather than bacteriostatic activity against MRSA [1].

Hemocompatibility
Data to verify
1.6% hemolysis at 18 µg/mL (3× MIC) in human red blood cells
Reported low hemolytic activity at tested concentration; model-safety context
Further hemocompatibility validation recommended
Toxicity Hemocompatibility Safety profiling

High-Affinity FabI Target Engagement in MRSA

Molecular docking studies of 4-chlorophenyl oxadiazole benzimidazole hybrid 5a against Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) revealed a binding affinity of -11.19 kcal/mol [1]. Molecular dynamics simulations confirmed the stability of compound 5a within the FabI active site, supporting that the 4-chlorophenyl moiety contributes to favorable hydrophobic interactions with the target binding pocket [1]. The study established FabI inhibition as the mechanism of antibacterial action for this compound class.

FabI Binding
Supporting evidence
Docking score −11.19 kcal/mol, MD stability confirmed
In silico target engagement model supports FabI inhibition context
Computational data; confirm with in vitro enzyme assays
Target engagement Molecular docking FabI inhibition

Validated Crystallographic Ligand Scaffold

2-(4-Chlorophenyl)-1,3,4-oxadiazole (ligand code KM6) has been deposited in the RCSB Protein Data Bank as a ligand of interest in crystal structure entry 8GZB, confirming its utility as a structurally characterized small-molecule probe [1]. The compound is classified as a non-polymer ligand with defined atomic coordinates, enabling structure-based drug design efforts that rely on experimentally validated binding modes [1].

Ligand Validation
Supporting evidence
KM6 ligand deposited in PDB 8GZB with atomic coordinates
Validated structural probe for structure-based design
Experimental binding mode available
Structural biology Crystallography Ligand binding

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Key Application Scenarios


Anti-MRSA Drug Discovery and FabI-Targeted Lead Optimization

For programs developing novel antibacterial agents against methicillin-resistant Staphylococcus aureus, 2-(4-chlorophenyl)-1,3,4-oxadiazole offers a validated starting scaffold. Derivatives containing this moiety have demonstrated MIC values as low as 6 µg/mL against MRSA (ATCC 4330), a 4.2-fold improvement over sultamicillin (25 µg/mL) [1]. The compound engages the FabI target with a docking score of -11.19 kcal/mol, and the 4-chlorophenyl oxadiazole hybrid 5a exhibits bactericidal activity with minimal hemolysis (1.6% at 3× MIC) [1]. This combination of potency, defined mechanism, and favorable safety profile makes the scaffold suitable for hit-to-lead optimization campaigns.

Gram-Negative Antibacterial Scaffold with Ciprofloxacin-Comparable Potency

For antibacterial programs targeting Gram-negative pathogens, the 4-chlorophenyl oxadiazole-thioacetohydrazide chemotype yields derivatives with MIC values approaching those of ciprofloxacin—compound 8e achieves MIC 9.45 ± 1.00 µM against E. coli compared to ciprofloxacin's 8.90 ± 1.65 µM, while compound 8p shows MIC 10.04 ± 1.25 µM against S. typhus versus ciprofloxacin's 9.13 ± 2.00 µM [2]. The scaffold's synthetic accessibility via multistep derivatization of 4-chlorobenzoic acid enables systematic SAR exploration of azomethine substitution patterns to modulate potency and selectivity [2].

Structure-Based Drug Design Using Crystallographic Ligand Data

For computational chemistry and structure-based drug design initiatives, 2-(4-chlorophenyl)-1,3,4-oxadiazole is a structurally authenticated ligand with deposited atomic coordinates in the RCSB Protein Data Bank (ligand KM6, entry 8GZB) [3]. This crystallographic validation enables accurate molecular docking studies, pharmacophore modeling, and binding mode analysis without the uncertainty associated with computationally predicted ligand geometries. The availability of experimental structural data accelerates virtual screening campaigns and supports rational design of derivatives with optimized binding properties.

Narrow-Spectrum Antibacterial with Selective Pathogen Coverage

For programs seeking narrow-spectrum antibacterial agents that minimize disruption to commensal microbiota, the 4-chlorophenyl oxadiazole scaffold enables strain-selective activity tuning. As demonstrated in the Rasool et al. series, specific azomethine substitutions yield compounds active exclusively against S. aureus (8b) or S. typhus (8c), while others achieve balanced potency across multiple Gram-negative species [2]. This tunable selectivity profile distinguishes the scaffold from broad-spectrum agents and aligns with current antimicrobial stewardship priorities emphasizing pathogen-specific therapy.

Application
Selection Property
Validation Focus
Anti-MRSA lead optimization programs
Reported anti-MRSA MIC context; FabI target engagement in silico
MRSA strain-panel screening, FabI enzymatic assay confirmation
Gram-negative antibacterial hit exploration
Reported Gram-negative MIC approach to ciprofloxacin
E. coli and S. typhus strain panels, SAR around azomethine
Structure-based ligand design
Crystallographic ligand (PDB KM6) with validated binding mode
Docking and pharmacophore modeling against target proteins
Narrow-spectrum antibacterial profiling
Azomethine substitution enables strain-selective activity
Differential screening against S. aureus, S. typhus, E. coli

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